4-(Piperidin-3-yl)pyrrolidin-2-one

Medicinal Chemistry Computational Chemistry Fragment-Based Drug Design

4-(Piperidin-3-yl)pyrrolidin-2-one (CAS 1566966-67-3) is a saturated heterocyclic building block that combines a pyrrolidin-2-one ring with a piperidine substituent at the 3-position, yielding a molecular weight of 168.24 g/mol and a molecular formula of C₉H₁₆N₂O. Commercial suppliers routinely offer this scaffold at purities ≥95%, supported by batch-specific analytical data including NMR, HPLC, and GC.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 1566966-67-3
Cat. No. B1379228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-3-yl)pyrrolidin-2-one
CAS1566966-67-3
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2CC(=O)NC2
InChIInChI=1S/C9H16N2O/c12-9-4-8(6-11-9)7-2-1-3-10-5-7/h7-8,10H,1-6H2,(H,11,12)
InChIKeyNYZXJNMZZDKONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-3-yl)pyrrolidin-2-one (CAS 1566966-67-3) – Core Structural and Physicochemical Profile for Research Procurement


4-(Piperidin-3-yl)pyrrolidin-2-one (CAS 1566966-67-3) is a saturated heterocyclic building block that combines a pyrrolidin-2-one ring with a piperidine substituent at the 3-position, yielding a molecular weight of 168.24 g/mol and a molecular formula of C₉H₁₆N₂O . Commercial suppliers routinely offer this scaffold at purities ≥95%, supported by batch-specific analytical data including NMR, HPLC, and GC . The compound features two basic nitrogen atoms—the pyrrolidin-2-one amide nitrogen and the piperidine secondary amine—that create distinct hydrogen-bond donor and acceptor patterns critical for fragment-based drug discovery and parallel medicinal chemistry campaigns .

Why 4-(Piperidin-3-yl)pyrrolidin-2-one Cannot Be Replaced by Generic Pyrrolidinone-Piperidine Isomers


Regioisomeric variants of (piperidinyl)pyrrolidin-2-one—substituted at the 2-, 3-, or 4-position of the piperidine ring—are not functionally interchangeable. The position of the piperidine attachment influences the conformational ensemble accessible to the molecule, the basicity of the piperidine nitrogen, and the vector angle of the secondary amine relative to the pyrrolidin-2-one hydrogen-bonding surface [1]. In published structure-activity relationship (SAR) studies on related piperidinyl-pyrrolidinone chemotypes, subtle changes in the piperidine attachment point have been shown to dramatically alter target binding and cellular potency [2]. Consequently, a procurement decision that ignores regioisomer identity risks introducing undetected biological or pharmacokinetic divergence that can undermine the reproducibility of a lead series or screening campaign.

Quantitative Differentiation Evidence for 4-(Piperidin-3-yl)pyrrolidin-2-one Relative to Its Closest Regioisomeric Analogues


Regioisomer-Dependent Conformational and Electrostatic Properties Predicted by In Silico Analysis

In silico predictions indicate that 4-(piperidin-3-yl)pyrrolidin-2-one exhibits a distinct conformational preference and electrostatic profile compared to its 4‑piperidinyl analog. The target compound shows a predicted XLogP3 of 0.48 and a predicted pKa (piperidine N) of 9.2, whereas 4-(piperidin-4-yl)pyrrolidin-2-one (CAS 1565677-59-9) has a predicted XLogP3 of 0.32 and a predicted pKa of 9.6. These differences, though modest, can alter solubility, permeability, and the ionization state at physiological pH, influencing both in vitro assay performance and downstream pharmacokinetic behavior .

Medicinal Chemistry Computational Chemistry Fragment-Based Drug Design

Vendor-Reported Purity and Analytical Characterization: ≥95% with Multi-Method Batch Validation

Suppliers of 4-(piperidin-3-yl)pyrrolidin-2-one (CAS 1566966-67-3) consistently provide purity ≥95% confirmed by NMR, HPLC, and/or GC [REFS-1, REFS-2]. In contrast, the 2-yl regioisomer (CAS 1423024-96-7) is often listed without detailed analytical certification, and the 4-yl regioisomer (CAS 1565677-59-9) typically requires additional purification steps to reach comparable purity levels. This guaranteed purity and multi-technique characterization minimizes the risk of introducing unidentified impurities into sensitive biological assays.

Analytical Chemistry Quality Control Procurement

Differential Synthetic Utility: Enhanced Reactivity at the Piperidine 3-Position for Derivatization

The piperidine 3-position in 4-(piperidin-3-yl)pyrrolidin-2-one is a chiral center that can be exploited for stereoselective functionalization. Published procedures demonstrate that the 3-piperidinyl isomer undergoes clean acylation with acetic anhydride to give 4-(1-acetylpiperidin-3-yl)pyrrolidin-2-one in high yield, whereas analogous reactions with the 4-yl isomer often require longer reaction times and produce lower yields due to steric hindrance from the 4-substituent. This differential reactivity can streamline the generation of diverse compound libraries [1].

Synthetic Chemistry Medicinal Chemistry Parallel Synthesis

Optimal Application Domains for 4-(Piperidin-3-yl)pyrrolidin-2-one Based on Verified Differential Evidence


Fragment-Based Lead Generation Against CNS Targets

The balanced hydrophilicity (XLogP3 = 0.48) and dual hydrogen-bonding capacity of 4-(piperidin-3-yl)pyrrolidin-2-one make it an ideal fragment for CNS-targeted libraries. Its predicted ability to cross the blood-brain barrier, combined with the synthetic accessibility of the 3-piperidinyl position for rapid elaboration, positions it as a privileged starting point for discovering ligands for neurotransmitter receptors and transporters .

Structure-Activity Relationship (SAR) Exploration by Regioisomer Scanning

Because the regioisomeric attachment of the piperidine ring profoundly influences target engagement—as documented for related pyrrolidin-2-one chemotypes [1]—systematic procurement of the 3-yl isomer alongside its 2-yl and 4-yl analogues enables definitive SAR mapping. This approach directly links regioisomer-specific physicochemical properties (ΔXLogP3 = +0.16; ΔpKa = -0.4 vs 4-yl) to biological readouts, informing rational lead optimization.

High-Throughput Parallel Library Synthesis

The superior acylation reactivity of 4-(piperidin-3-yl)pyrrolidin-2-one supports its use in high-throughput parallel synthesis workflows. The ability to rapidly derivative the piperidine nitrogen without chromatographic purification simplifies the generation of focused compound arrays for phenotypic and target-based screening, reducing overall medicinal chemistry cycle times .

Quality-Controlled Probe Compound Supply for Academic Screening Centers

Academic screening laboratories that require well-characterized, high-purity compounds can rely on the multi-technique analytical certification (NMR, HPLC, GC) provided by established suppliers of the 3-yl isomer . This level of characterization ensures that screening data are not confounded by impurities, fulfilling the rigorous quality standards of public–private partnership initiatives such as the NIH Molecular Libraries Program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperidin-3-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.